molecular formula C23H29N3O2 B6525820 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea CAS No. 942841-10-3

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea

Cat. No.: B6525820
CAS No.: 942841-10-3
M. Wt: 379.5 g/mol
InChI Key: DSBYTESFRVCPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea is a complex organic compound that features a carbazole moiety, a cyclohexyl group, and a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea typically involves multiple steps, starting with the preparation of carbazole derivatives. One common approach is to react carbazole with an appropriate alkylating agent to introduce the hydroxypropyl group. Subsequent reactions with cyclohexylamine and methyl isocyanate can lead to the formation of the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The carbazole moiety can be oxidized to form carbazole derivatives.

  • Reduction: : Reduction reactions can be used to modify the functional groups.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various alkylating agents and nucleophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Oxidation of the carbazole moiety can lead to the formation of carbazole-9-carboxylic acid.

  • Reduction: : Reduction of the carbazole moiety can produce carbazole-9-ol.

  • Substitution: : Substitution reactions can yield a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interaction of carbazole derivatives with biological systems. It may also serve as a probe to investigate cellular processes.

Medicine

In the field of medicine, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry

In industry, the compound can be used in the production of materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism by which 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea exerts its effects depends on its molecular targets and pathways involved. The carbazole moiety can interact with various receptors and enzymes, leading to biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Carbazole: : A simpler compound with similar biological activity.

  • Cyclohexylurea: : A compound with a similar urea group but lacking the carbazole moiety.

  • Hydroxypropyl derivatives: : Compounds with similar hydroxypropyl groups but different core structures.

Uniqueness

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea is unique due to its combination of carbazole, cyclohexyl, and urea groups. This combination provides a distinct set of chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexyl-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-25(23(28)24-17-9-3-2-4-10-17)15-18(27)16-26-21-13-7-5-11-19(21)20-12-6-8-14-22(20)26/h5-8,11-14,17-18,27H,2-4,9-10,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBYTESFRVCPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.